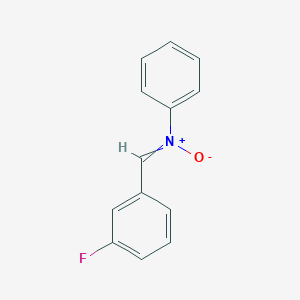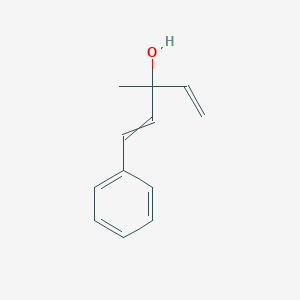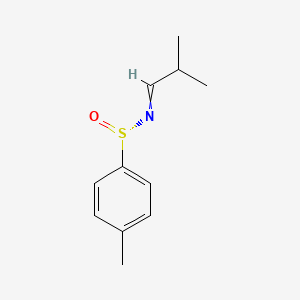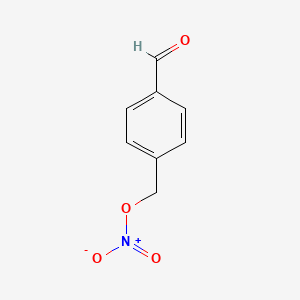
(4-Formylphenyl)methyl nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Formylphenyl)methyl nitrate is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a methyl nitrate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Formylphenyl)methyl nitrate typically involves a multi-step process. One common method starts with the nitration of toluene to form nitrotoluene, followed by the oxidation of the methyl group to a formyl group, resulting in 4-formylnitrobenzene. The final step involves the nitration of the formyl group to produce this compound .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Formylphenyl)methyl nitrate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Formylbenzoic acid.
Reduction: 4-Formylphenylamine.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(4-Formylphenyl)methyl nitrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of (4-Formylphenyl)methyl nitrate involves its interaction with specific molecular targets. The nitrate group can release nitric oxide, which acts as a signaling molecule in various biological pathways. The formyl group can participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
4-Formylphenyl-N-phenylcarbamate: Known for its antimicrobial activity.
4-Formylphenylboronic acid: Used in organic synthesis and as an enzyme inhibitor.
4-Nitrobenzaldehyde: A precursor in the synthesis of various organic compounds
Uniqueness: (4-Formylphenyl)methyl nitrate is unique due to the presence of both a formyl group and a nitrate group, which confer distinct chemical reactivity and potential applications. Its ability to release nitric oxide and participate in electrophilic aromatic substitution reactions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
198978-87-9 |
|---|---|
Molekularformel |
C8H7NO4 |
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(4-formylphenyl)methyl nitrate |
InChI |
InChI=1S/C8H7NO4/c10-5-7-1-3-8(4-2-7)6-13-9(11)12/h1-5H,6H2 |
InChI-Schlüssel |
LLQZLKZEJDXBDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


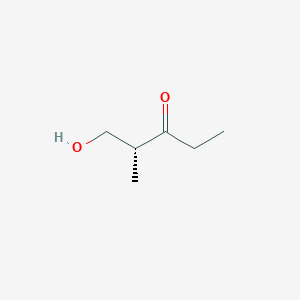
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12569508.png)
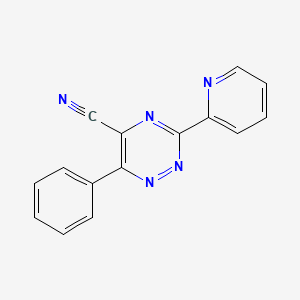
![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
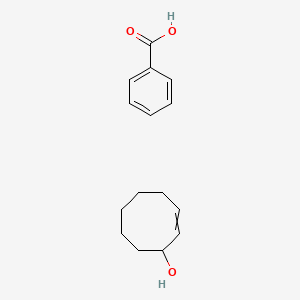
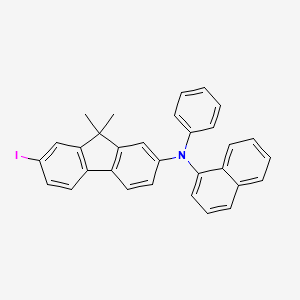
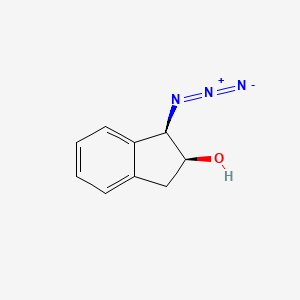
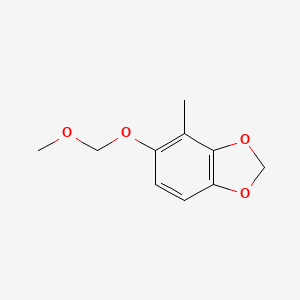
![2-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12569560.png)
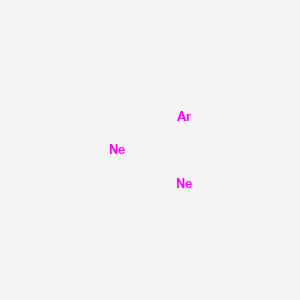
![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-](/img/structure/B12569567.png)
